Perfluorodecalin

Description

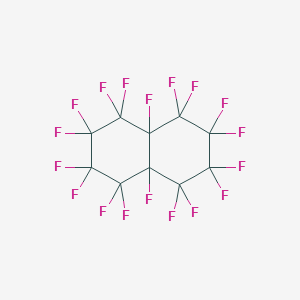

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of Perfluorodecalin liquid

An In-depth Technical Guide to the Physical Properties of Perfluorodecalin Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound liquid. The information is tailored for researchers, scientists, and drug development professionals who utilize this perfluorocarbon in various applications, including as an oxygen carrier in cell culture, in liquid ventilation, and for drug delivery. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound (C₁₀F₁₈) is a fluorocarbon derivative of decalin where all hydrogen atoms have been replaced by fluorine. This complete fluorination imparts remarkable chemical and biological inertness, high stability, and a high capacity for dissolving gases, most notably oxygen.[1] It is a colorless, odorless, and non-volatile liquid.[1]

General and Thermal Properties

This compound is characterized by its high density and a boiling point significantly above room temperature, making it suitable for a variety of laboratory and clinical applications. Key general and thermal properties are summarized in Table 1.

Table 1: General and Thermal Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₁₀F₁₈ | |

| Molar Mass | 462.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.908 g/mL | at 25 °C |

| 1.917 g/mL | Not specified | |

| 1.941 g/mL | at 20 °C | |

| Boiling Point | 142 °C | |

| Melting Point | -10 °C | |

| Vapor Density | 17.5 (vs air) | |

| Vapor Pressure | 6.8 mmHg | at 25 °C |

| 8.8 hPa | at 25 °C |

Note: Slight variations in reported values can be attributed to differences in measurement techniques and the specific isomeric composition of the this compound sample.

Optical and Interfacial Properties

The optical and interfacial properties of this compound are critical for its use in applications such as microscopy and as a component in emulsions. These properties are detailed in Table 2.

Table 2: Optical and Interfacial Properties of this compound

| Property | Value | Conditions |

| Refractive Index | 1.3145 | at 20 °C (n20/D) |

| Surface Tension | 19.3 dynes/cm | at 25 °C |

| Viscosity (Kinematic) | 2.94 cSt | at 25 °C |

Solubility Properties

A defining characteristic of this compound is its high solubility for gases, particularly oxygen, and its immiscibility with water and many organic solvents. Table 3 outlines its solubility properties.

Table 3: Solubility Properties of this compound

| Solute | Solubility | Conditions |

| Oxygen (O₂) | 49 mL O₂ / 100 mL | at 25 °C |

| Carbon Dioxide (CO₂) | Up to 4 times that of oxygen | |

| Water | Insoluble (10 ppm) | |

| Organic Solvents | Partially miscible with hydrocarbons |

Experimental Protocols for Property Determination

The following sections detail the methodologies for measuring the key physical properties of this compound, with references to standard testing protocols where applicable.

Density Measurement (ASTM D4052)

The density of this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.

-

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate. The instrument measures the oscillation frequency, which changes with the mass of the tube. This frequency is used with calibration data to calculate the density of the sample.

-

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.

-

Sample Injection: The this compound sample is injected into the clean, dry U-tube using a syringe or an automated sampler. Care must be taken to avoid the introduction of air bubbles.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature, controlled by the instrument's Peltier system.

-

Measurement: The instrument measures the oscillation period and calculates the density. For opaque liquids, automated bubble detection is crucial.

-

Cleaning: The U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement.

-

Viscosity Measurement (ASTM D445)

The kinematic viscosity of this compound is determined by measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Principle: This method relies on the principle that the time required for a fixed volume of liquid to flow through a capillary is directly proportional to its kinematic viscosity.

-

Procedure:

-

Viscometer Selection: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity range is chosen.

-

Sample Preparation: The this compound sample is filtered to remove any particulate matter and charged into the viscometer.

-

Temperature Control: The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

Flow Measurement: The liquid is drawn up into the viscometer's timing bulb, and the time taken for the liquid to flow between two marked points is accurately measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.

-

Surface Tension Measurement (ASTM D971 - Ring Method)

The Du Noüy ring method is a common technique for measuring the surface tension of liquids like this compound.

-

Principle: This method measures the force required to detach a platinum ring from the surface of the liquid. This force is related to the surface tension of the liquid.

-

Procedure:

-

Apparatus Setup: A clean platinum ring is suspended from a sensitive balance.

-

Sample Placement: The this compound sample is placed in a vessel on an adjustable platform beneath the ring.

-

Measurement: The platform is raised until the ring is in contact with the liquid surface. The platform is then slowly lowered, causing a meniscus to be pulled from the surface. The force is recorded as the ring is detached from the surface.

-

Calculation: The surface tension is calculated from the maximum force recorded, with a correction factor applied that depends on the ring dimensions and the liquid's density.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index of this compound can be measured using an Abbe refractometer.

-

Principle: An Abbe refractometer measures the critical angle of a liquid placed between two prisms. The refractive index is determined from this critical angle.

-

Procedure:

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and a light source is directed through them. The user looks through the eyepiece and adjusts the controls to bring a dividing line between light and dark fields into focus at the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature control is important for accurate measurements.

-

Visualizations of Applications and Biological Interactions

The unique properties of this compound lend it to several advanced applications in research and medicine. The following diagrams, rendered in Graphviz DOT language, illustrate some of these applications and the underlying biological pathways.

Workflow for Partial Liquid Ventilation (PLV)

Partial liquid ventilation is a therapeutic strategy for acute respiratory distress syndrome (ARDS) where the lungs are partially filled with an oxygenated perfluorocarbon liquid like this compound.

Enhanced Oxygen Delivery in Cell Culture

This compound is used in cell culture to enhance the delivery of oxygen to cells, particularly in high-density cultures or under hypoxic conditions.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling in Wound Healing

This compound's ability to deliver oxygen can influence cellular signaling pathways that are sensitive to oxygen levels, such as the HIF-1α pathway, which is crucial in wound healing.

References

Gas Solubility in Perfluorodecalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (PFD), a fluorocarbon derivative of decalin (C₁₀F₁₈), is a chemically and biologically inert liquid renowned for its remarkable capacity to dissolve large volumes of gases. This property has positioned PFD as a substance of significant interest across various scientific and medical fields, including as a component in artificial blood substitutes, for oxygen delivery in cell cultures, and in liquid breathing applications. This technical guide provides an in-depth exploration of the principles governing gas solubility in this compound, supported by quantitative data, detailed experimental methodologies, and explanatory diagrams.

The high gas-dissolving capacity of PFD stems from the weak intermolecular cohesive forces between its molecules, a consequence of the low polarizability of the fluorine atoms that replace all hydrogen atoms in its structure.[1][2] This creates interstitial spaces or 'cavities' within the liquid that can readily accommodate gas molecules. Consequently, the solubility of gases in PFD, as with other perfluorocarbons (PFCs), is significantly higher than in aqueous solutions. For instance, at 1 bar and 37 °C, the solubility of oxygen in PFC liquids is typically 40–50% by volume, a stark contrast to the 2.5% in water. Similarly, carbon dioxide's solubility in PFCs can exceed 200% by volume.

This guide will delve into the solubility of key physiological and other gases in PFD, presenting the data in a structured format for ease of comparison. It will also outline the experimental protocols commonly employed to determine these solubilities and provide visual representations of the underlying principles and experimental workflows.

Core Principles of Gas Solubility in this compound

The dissolution of gases in this compound is a physical process governed by fundamental principles of physical chemistry, primarily Henry's Law. This law states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

The solubility of a gas in PFD is influenced by several factors:

-

Nature of the Gas: Gases with higher intermolecular forces and higher boiling points tend to exhibit greater solubility in perfluorocarbons. The size of the gas molecule also plays a role; smaller molecules can fit more easily into the cavities between PFD molecules. The general order of solubility for respiratory gases in PFCs is CO₂ > O₂ > N₂.

-

Temperature: Gas solubility in PFD generally decreases as the temperature increases. This inverse relationship is a consequence of the increased kinetic energy of both the solvent and solute molecules, which facilitates the escape of gas molecules from the liquid phase.

-

Pressure: In accordance with Henry's Law, the solubility of gases in PFD increases approximately linearly with an increase in the partial pressure of the gas.

The non-polar nature of both PFD and gases like oxygen and nitrogen contributes to their high mutual solubility. The weak van der Waals interactions between the perfluorocarbon molecules result in a fluid with a "gas-like" character, further enhancing its ability to dissolve gases.

Quantitative Data on Gas Solubility

The solubility of various gases in this compound has been quantified using different metrics, including the Ostwald coefficient, Bunsen coefficient, and mole fraction. The Ostwald coefficient is defined as the volume of gas absorbed per unit volume of the absorbing liquid at a given temperature. The Bunsen coefficient is the volume of gas, corrected to standard temperature and pressure (0 °C and 1 atm), dissolved per unit volume of solvent at the temperature of measurement under a partial pressure of 1 atm of the gas.

Below are tables summarizing the solubility of key gases in this compound.

Table 1: Oxygen (O₂) Solubility in this compound

| Temperature (°C) | Solubility (mL O₂ / 100 mL PFD) | Molar Oxygen Solubility (mL O₂ / mol PFD) | Ostwald Coefficient (L₂,₁) | Mole Fraction (x₂) at 101.325 kPa | Reference(s) |

| 25 | 49 | 95.68 | 0.408 (at 291.08 K) | 3.99 x 10⁻³ | |

| 37 | ~40-50 (general for PFCs) | - | - | - |

Table 2: Carbon Dioxide (CO₂) Solubility in this compound

| Temperature (°C) | Solubility (mL CO₂ / 100 mL PFD) | Henry's Law Constant (H) (mol/m³Pa) | Molar Solubility (mM) | Reference(s) |

| 37 | >200 (general for PFCs) | 1.22 x 10⁻³ - 1.26 x 10⁻³ | 125 | |

| Not Specified | 3 to 4 times more soluble than O₂ | - | - |

Table 3: Comparative Solubility of Gases in this compound and Water

| Gas | Solubility in PFD (vol%) | Solubility in Water (vol%) | Temperature (°C) | Pressure | Reference(s) |

| Oxygen (O₂) | ~40-50 | 2.5 | 37 | 1 bar | |

| Carbon Dioxide (CO₂) | >200 | - | 37 | 1 bar | |

| Oxygen (O₂) | 49 | ~2.5 (at room temp) | 25 | 1 atm |

Experimental Protocols for Measuring Gas Solubility

The determination of gas solubility in this compound typically involves methods that allow for the precise measurement of the amount of gas dissolved in a known volume of the liquid under controlled conditions of temperature and pressure. A common and accurate technique is the saturation method .

Saturation Method

This method involves saturating a known volume of degassed PFD with the gas of interest at a specific temperature and pressure. The amount of dissolved gas is then determined.

Detailed Methodology:

-

Degassing the Solvent: A known volume of this compound is thoroughly degassed to remove any pre-existing dissolved gases. This can be achieved by subjecting the liquid to a vacuum while stirring or by bubbling an inert gas (like helium) through it, followed by vacuum application. This step is crucial for accurate measurements, especially for volatile liquids with high gas solubility like PFD.

-

Saturation: The degassed PFD is then brought into contact with the pure gas being studied in a thermostatically controlled vessel. The system is allowed to equilibrate at a constant temperature and pressure, ensuring that the liquid becomes fully saturated with the gas. This is often facilitated by gentle agitation or stirring to maximize the gas-liquid interface and reduce the time to reach equilibrium.

-

Measurement of Dissolved Gas: The amount of dissolved gas can be determined by various techniques:

-

Volumetric Method: The volume of gas absorbed by the liquid can be directly measured using a calibrated gas burette.

-

Extraction and Analysis: A known volume of the saturated PFD is isolated. The dissolved gas is then extracted from the liquid, for example, by sparging with an inert carrier gas. The extracted gas is then quantified using a suitable analytical technique, such as mass spectrometry or gas chromatography.

-

The following diagram illustrates the general workflow for the saturation method.

Logical Relationships in Gas Solubility

The interplay of various factors determining gas solubility in this compound can be visualized as a logical relationship diagram. This helps in understanding the cause-and-effect relationships that govern this phenomenon.

Conclusion

This compound's high capacity for dissolving gases, particularly oxygen and carbon dioxide, is a direct result of its unique molecular structure and physicochemical properties. This technical guide has provided a comprehensive overview of the principles governing this phenomenon, supported by quantitative data and a detailed outline of experimental methodologies. The structured presentation of solubility data and the visual diagrams of workflows and logical relationships are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or exploring the applications of this remarkable fluorocarbon. A thorough understanding of gas solubility in this compound is paramount for its effective utilization in various advanced scientific and biomedical applications.

References

Synthesis of Perfluorodecalin via the Fowler Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (C₁₀F₁₈) is a fully fluorinated derivative of decalin, renowned for its chemical and biological inertness, high gas-dissolving capacity, and thermal stability. These properties make it a valuable component in various biomedical applications, including as a component of artificial blood substitutes, for oxygen delivery in cell cultures, and in liquid breathing. The industrial synthesis of this compound is primarily achieved through the Fowler process, which involves the vapor-phase fluorination of a hydrocarbon precursor using a high-valence metal fluoride. This technical guide provides an in-depth overview of the synthesis of this compound via the Fowler process, detailing the experimental protocols for the synthesis of the fluorinating agent, the core fluorination reaction, and the subsequent purification of the final product.

Core Concepts of the Fowler Process

The Fowler process is a robust method for the perfluorination of hydrocarbons. It circumvents the challenges of direct fluorination with elemental fluorine, which is often explosive, by utilizing a solid-phase fluorinating agent, typically cobalt(III) fluoride (CoF₃). The process can be conceptually divided into two primary stages:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at elevated temperatures to produce the highly reactive cobalt(III) fluoride.

-

Vapor-Phase Fluorination: The hydrocarbon feedstock, in this case, decalin or its aromatic precursor naphthalene, is passed in the vapor phase over a heated bed of cobalt(III) fluoride. The CoF₃ donates its fluorine atoms to the hydrocarbon, becoming reduced to CoF₂, which can then be regenerated in the first stage.

This cyclic process allows for the continuous production of perfluorocarbons. However, the reaction mechanism, which involves carbocation intermediates, can lead to molecular rearrangements, resulting in a complex mixture of isomers and byproducts. Consequently, a rigorous purification process is essential to obtain high-purity this compound suitable for biomedical applications.

Experimental Protocols

Preparation of the Fluorinating Agent: Cobalt(III) Fluoride

The efficacy of the Fowler process is highly dependent on the quality of the cobalt(III) fluoride. The following protocol outlines its preparation.

Reaction:

2 CoF₂ + F₂ → 2 CoF₃

Methodology:

A bed of cobalt(II) fluoride (CoF₂) is placed in a high-temperature reactor, typically constructed from nickel or a nickel-copper alloy to withstand the corrosive nature of fluorine gas at high temperatures. Anhydrous fluorine gas is passed over the CoF₂ bed. The reaction is initiated by heating the reactor.

| Parameter | Value |

| Starting Material | Cobalt(II) fluoride (CoF₂) |

| Fluorinating Agent | Anhydrous Fluorine Gas (F₂) |

| Reaction Temperature | 200 °C |

| Reactor Material | Nickel or Monel |

Note: The reaction is exothermic, and careful temperature control is crucial to prevent overheating and ensure the complete conversion of CoF₂ to CoF₃.

Synthesis of Crude this compound via Vapor-Phase Fluorination

This stage involves the core reaction of the Fowler process where the hydrocarbon feedstock is perfluorinated.

Reaction (using Naphthalene as precursor):

C₁₀H₈ + 18 CoF₃ → C₁₀F₁₈ + 8 HF + 18 CoF₂

Methodology:

The vapor of the hydrocarbon feedstock (naphthalene or decalin) is introduced into a packed-bed reactor containing the pre-prepared cobalt(III) fluoride. A stream of inert gas, such as nitrogen, is typically used as a carrier. The reactor is maintained at a high temperature to ensure the reactants are in the vapor phase and to provide the activation energy for the reaction. The effluent gas stream, containing the crude this compound, hydrogen fluoride (HF), and the inert carrier gas, is passed through a condenser to liquefy the product. The crude product is then collected for purification. In industrial settings, a mixture of naphthalene and decalin is fluorinated at 350°C using cobalt trifluoride[1].

| Parameter | Value |

| Hydrocarbon Feedstock | Naphthalene or Decalin |

| Fluorinating Agent | Cobalt(III) fluoride (CoF₃) |

| Reaction Temperature | 350 °C[1] |

| Phase | Vapor Phase |

| Carrier Gas | Nitrogen (N₂) |

Note: The reaction is highly energetic. The reactor design must allow for efficient heat dissipation to maintain control over the reaction rate and prevent unwanted side reactions or thermal decomposition.

Purification of this compound by Low-Temperature Crystallization

The crude this compound obtained from the Fowler process is a mixture of cis- and trans-isomers, along with various perfluorinated impurities. High-purity this compound, often exceeding 99%, is required for medical applications, and this is typically achieved through a multi-stage low-temperature crystallization process.

Methodology:

The following is a two-stage crystallization protocol for the purification of technical grade this compound.

First Stage Crystallization:

-

The crude this compound is placed in a crystallizer equipped with a cooling jacket and a stirrer.

-

The mixture is cooled to a temperature of -17°C to -18°C at a controlled rate of 1-2°C per minute with continuous stirring.

-

The slurry is held at this temperature for 30-35 minutes to allow for crystal growth.

-

The crystallized this compound is separated from the mother liquor by filtration.

-

The crystals are then melted at ambient temperature.

Second Stage Crystallization:

-

The melted product from the first stage is subjected to a second crystallization cycle.

-

The material is cooled to -15°C, again with controlled cooling and stirring.

-

The purified crystals are separated by filtration.

| Parameter | First Stage | Second Stage |

| Initial Purity (wt. %) | ~93.2% | ~97.5% |

| Crystallization Temperature | -17°C to -18°C | -15°C |

| Cooling Rate | 1-2°C / minute | 1-2°C / minute |

| Holding Time | 30-35 minutes | 30-35 minutes |

| Final Purity (wt. %) | ~97.5% | >99.2% |

Note: The mother liquor from each crystallization stage contains a higher concentration of impurities and can be reprocessed or used in applications with less stringent purity requirements. For obtaining this compound with a purity of not less than 99.9%, two crystallization steps applying 1,2,2-trichloro-1,1,2-trifluoroethane or perfluorotriethylamine are required[1].

Visualizations

Logical Workflow of the Fowler Process

Caption: Logical workflow of the Fowler process for this compound synthesis.

Signaling Pathway of the Fluorination Reaction

Caption: Simplified reaction pathway for the Fowler process.

References

Perfluorodecalin: A Comprehensive Technical Guide to its Chemical Inertness and Biological Compatibility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is a synthetic fluorocarbon with a unique combination of physical and chemical properties that make it a substance of significant interest in various high-technology and biomedical fields. Its hallmark characteristics are exceptional chemical inertness and a high capacity for dissolving respiratory gases, which underpin its use in applications ranging from artificial blood substitutes to ophthalmology and advanced cell culture systems. This technical guide provides an in-depth analysis of the chemical inertness and biological compatibility of this compound, presenting key quantitative data, detailed experimental methodologies for its assessment, and visual representations of its interaction with biological systems. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and biomedical engineering.

Chemical and Physical Properties of this compound

This compound (C₁₀F₁₈) is a colorless, odorless, and dense liquid that is practically insoluble in water but soluble in some hydrocarbons and other fluorinated solvents.[1][2] Its chemical structure, in which all hydrogen atoms of decalin are replaced by fluorine atoms, results in a molecule with high thermal stability and a remarkable lack of reactivity.[3] The strong carbon-fluorine bonds are responsible for its chemical inertness.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀F₁₈ | [4] |

| Molecular Weight | 462.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | ~1.941 g/mL at 20°C | |

| Boiling Point | 141-143 °C | |

| Melting Point | -10 °C (mixture of isomers) | |

| Vapor Pressure | 0.88 kPa at 25°C | |

| Water Solubility | Insoluble (~10 ppm) | |

| Refractive Index | ~1.314 at 20°C | |

| Kinematic Viscosity | ~2.63 mm²/s at 25°C | |

| Surface Tension | ~19.3 dynes/cm at 25°C | |

| Heat of Vaporization | 16.1 cal/g | |

| Thermal Decomposition | Stable up to 400 °C |

Chemical Inertness

The chemical inertness of this compound is a direct consequence of the strength and stability of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This high bond energy renders the molecule resistant to attack by acids, bases, oxidizing and reducing agents under normal conditions.

Reactivity Profile

-

Acids and Bases: this compound is highly resistant to both strong acids and strong bases.

-

Oxidizing Agents: It does not react with common oxidizing agents.

-

Thermal Stability: this compound is thermally stable up to 400°C, beyond which it may decompose to form toxic fluoro-compounds.

Experimental Protocol: Assessment of Chemical Inertness

A standardized method to assess the chemical inertness of a substance like this compound involves subjecting it to aggressive chemical conditions and observing for any changes in its physical or chemical properties.

Objective: To confirm the non-reactive nature of this compound when exposed to strong acids, bases, and oxidizing agents.

Materials:

-

This compound (high purity grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated sodium hydroxide (NaOH) solution

-

Potassium permanganate (KMnO₄) solution

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Fourier-transform infrared spectrometer (FTIR)

-

Sealed reaction vessels

Procedure:

-

Sample Preparation: Place 10 mL of this compound into three separate, clean, and inert sealed reaction vessels.

-

Exposure to Reagents:

-

To the first vessel, add 5 mL of concentrated sulfuric acid.

-

To the second vessel, add 5 mL of concentrated sodium hydroxide solution.

-

To the third vessel, add 5 mL of a saturated potassium permanganate solution.

-

-

Incubation: Seal the vessels and agitate them at room temperature (25°C) for 24 hours.

-

Observation: After the incubation period, visually inspect the mixtures for any signs of reaction, such as color change, gas evolution, or precipitate formation.

-

Separation: Carefully separate the this compound layer from the aqueous reagent layer in each vessel.

-

Analysis:

-

Analyze the recovered this compound from each vessel using GC-MS to detect any new peaks that would indicate the formation of reaction byproducts.

-

Obtain an FTIR spectrum of the recovered this compound and compare it to the spectrum of the original, unexposed sample to identify any changes in functional groups.

-

Expected Results: No significant changes in the physical appearance of the this compound should be observed. The GC-MS and FTIR analyses are expected to show no new compounds or significant changes in the spectral data, confirming the chemical inertness of this compound under these harsh conditions.

Biological Compatibility

The biological compatibility of this compound is a cornerstone of its utility in medical applications. Its low surface tension, immiscibility with both aqueous and lipid phases, and high gas-dissolving capacity, combined with its chemical inertness, contribute to its favorable biocompatibility profile.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for evaluating the potential of a material to cause cell death or inhibit cell growth. For this compound, these tests are typically performed according to ISO 10993-5 standards.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Objective: To determine the potential cytotoxicity of this compound on a mammalian cell line.

Materials:

-

This compound (sterile, medical grade)

-

L929 mouse fibroblast cell line (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Sample Application (Direct Contact Method):

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of fresh medium to each well.

-

Gently add a 20 µL droplet of sterile this compound directly onto the cell layer in the test wells. The high density of PFD will cause it to settle on the cells.

-

Positive control wells will receive a cytotoxic substance (e.g., 1% phenol solution).

-

Negative control wells will contain only cells and fresh medium.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the this compound and medium. Add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for the this compound-treated cells relative to the negative control.

Expected Results: this compound is expected to show high cell viability (typically >90%), indicating a lack of cytotoxic effect.

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the activity of LDH released from damaged cells.

Objective: To quantify cell membrane damage caused by this compound by measuring LDH release.

Materials:

-

This compound (sterile, medical grade)

-

Human corneal epithelial cells (HCE-T) or other relevant cell line

-

Appropriate cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximal LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released in the this compound-treated wells compared to the positive control.

Expected Results: this compound should induce minimal LDH release, comparable to the negative control, indicating it does not significantly damage cell membranes.

Hemocompatibility

For blood-contacting applications, such as in blood substitutes, assessing the hemocompatibility of this compound is crucial. The primary test for this is the hemolysis assay.

This protocol, based on the ASTM F756 standard, determines the hemolytic properties of a material upon direct contact with blood.

Objective: To quantify the degree of red blood cell (RBC) lysis caused by direct contact with this compound.

Materials:

-

This compound (sterile, medical grade)

-

Freshly collected human or rabbit blood with an anticoagulant (e.g., citrate)

-

Phosphate-buffered saline (PBS)

-

Distilled water (for positive control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Dilute the anticoagulated blood with PBS to achieve a standardized hemoglobin concentration.

-

Sample and Controls:

-

Test Sample: Add a defined volume of this compound to a tube containing the diluted blood.

-

Negative Control: Add PBS to a tube with diluted blood.

-

Positive Control: Add distilled water to a tube with diluted blood to induce 100% hemolysis.

-

-

Incubation: Incubate all tubes at 37°C for 3 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Supernatant Analysis: Carefully collect the supernatant from each tube.

-

Absorbance Measurement: Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for the this compound sample using the following formula:

-

% Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

-

Expected Results: this compound is considered non-hemolytic if the percentage of hemolysis is below 2%, which is the generally accepted threshold.

Interaction with Cellular Signaling Pathways

While largely inert, this compound has been observed to modulate certain biological responses, particularly in the context of inflammation. Studies have shown that perfluorocarbons can have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. For example, this compound has been shown to attenuate the release of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) from activated leukocytes. This suggests an interaction with inflammatory signaling pathways within immune cells like macrophages.

Putative Anti-inflammatory Signaling Modulation by this compound

The precise molecular mechanism by which this compound exerts its anti-inflammatory effects is still under investigation. However, a plausible hypothesis is that it modulates the signaling cascade that leads to the transcription of pro-inflammatory genes. For related perfluoroalkyl substances, an interaction with the AIM2 inflammasome has been proposed.

Below is a conceptual diagram illustrating a potential mechanism for the anti-inflammatory effect of this compound on a macrophage.

Putative signaling pathway of this compound's anti-inflammatory effect.

Experimental Workflow: Investigating Anti-inflammatory Effects

The following workflow outlines an experimental approach to investigate the impact of this compound on inflammatory signaling in macrophages.

Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound exhibits a remarkable degree of chemical inertness and biological compatibility, which are fundamental to its application in sensitive biomedical environments. Its resistance to harsh chemical conditions is well-documented and can be systematically verified through standardized protocols. Furthermore, extensive in vitro testing has demonstrated its low cytotoxicity and high hemocompatibility, paving the way for its use in direct contact with biological tissues and blood. While generally considered biologically inert, emerging evidence suggests that this compound can modulate inflammatory responses, presenting a new avenue for therapeutic exploration. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and developers to further investigate and harness the unique properties of this versatile fluorocarbon. As with any biomaterial, continued rigorous testing and a deeper understanding of its interactions at the cellular and molecular level will be crucial for the development of new and innovative applications.

References

- 1. Perfluorochemical liquids modulate cell-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Perfluorocarbons on surfactant exocytosis and membrane properties in isolated alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Perfluorodecalin (CAS Number 306-94-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluorodecalin (CAS No. 306-94-5). The information is tailored for researchers, scientists, and professionals in drug development who utilize or are considering this compound for their applications. This document summarizes key quantitative data in structured tables, outlines standard experimental methodologies for property determination, and presents logical workflows and relationships through diagrams.

Physicochemical Properties

This compound (C₁₀F₁₈) is a fluorocarbon derivative of decalin, where all hydrogen atoms have been substituted by fluorine atoms. It is a colorless, odorless, and chemically and biologically inert liquid.[1][2] A notable characteristic of this compound is its high capacity to dissolve gases, particularly oxygen, which makes it a subject of interest for various medical and research applications.[1][3]

The following table summarizes the key identification and physical properties of this compound. It exists as cis and trans isomers, which have very similar physical properties, with a notable difference in their melting points.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Octadecafluoronaphthalene | |

| CAS Number | 306-94-5 | |

| Molecular Formula | C₁₀F₁₈ | |

| Molecular Weight | 462.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density (at 20°C) | ~1.941 g/mL | |

| Density (at 25°C) | ~1.908 - 1.93 g/mL | |

| Boiling Point | ~142 °C | |

| Melting Point | ~ -5 °C to -10 °C (mixture of isomers) | |

| -3.6 °C (cis-isomer) | ||

| +18 °C (trans-isomer) | ||

| Refractive Index (n20/D) | ~1.313 - 1.3145 |

This table details the thermodynamic and transport properties of this compound, which are crucial for understanding its behavior in various applications, including as a heat transfer fluid and a gas carrier.

| Property | Value | Reference(s) |

| Vapor Pressure (at 25°C) | ~6.25 - 8.8 hPa (0.88 kPa) | |

| Vapor Density (vs. air) | ~12 - 17.5 | |

| Kinematic Viscosity (at 25°C) | ~2.63 - 2.94 mm²/s (cSt) | |

| Dynamic Viscosity (at 25°C) | ~5.1 mPa·s | |

| Surface Tension (at 25°C) | ~17.6 - 19.3 mN/m (dynes/cm) | |

| Heat of Vaporization | ~16.1 cal/g (78.7 kJ/kg at boiling point) | |

| Specific Heat | 1.05 kJ/kg/K | |

| Thermal Conductivity (at 25°C) | 0.58 cal/hr·cm·°C | |

| Critical Temperature | ~292.1 °C (565.2 K) |

The solubility characteristics of this compound are critical for its application in multiphasic systems and as a carrier for nonpolar substances.

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble (~10 ppm) | |

| Solubility in other solvents | Soluble in aliphatic and chlorinated hydrocarbons. Partially miscible with hydrocarbons. | |

| Oxygen Solubility (at 25°C, 1 atm) | ~49 mL O₂ / 100 mL | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.7 (estimated) |

Experimental Protocols

The determination of the physicochemical properties of this compound is conducted using standardized methodologies. Below are summaries of relevant standard test methods.

The density of a liquid can be determined using several established methods.

-

Method: ASTM D4052 / OECD 109 - Digital Density Meter (Oscillating U-tube)

-

Principle: A sample is introduced into a U-shaped tube that is electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube's contents. The instrument measures the change in oscillation frequency upon introduction of the sample and converts this to a density value using a calibration curve.

-

Procedure Outline:

-

Calibrate the instrument using two reference standards of known density (e.g., dry air and distilled water).

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Record the stable density reading from the instrument.

-

The kinematic viscosity of this compound can be accurately measured using capillary viscometry.

-

Method: ASTM D445 / OECD 114 - Capillary Viscometer

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

-

Procedure Outline:

-

Select a calibrated capillary viscometer of the appropriate size for the expected viscosity.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time required for the liquid meniscus to flow between the upper and lower timing marks.

-

Calculate the kinematic viscosity using the measured flow time and the viscometer constant. Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Vapor pressure can be determined by several methods depending on the pressure range.

-

Method: OECD 104 - Static Method

-

Principle: The sample is placed in a thermostatically controlled sample vessel connected to a pressure measuring device. The sample is degassed, and the system is evacuated. The pressure of the vapor in equilibrium with the substance is measured at a specific temperature.

-

Procedure Outline:

-

Introduce the this compound sample into the sample vessel.

-

Degas the sample to remove dissolved gases.

-

Evacuate the apparatus.

-

Heat the sample vessel to the desired, constant temperature.

-

Allow the system to reach vapor-liquid equilibrium.

-

Measure the pressure, which corresponds to the vapor pressure of the substance at that temperature.

-

Biological Interaction and Mechanism of Action

This compound is characterized by its biological inertness, meaning it does not typically participate in biochemical reactions or signaling pathways within the body. Its primary application in biomedical research and drug development stems from its high capacity to physically dissolve and transport gases, most notably oxygen.

The mechanism of oxygen transport by this compound is a physical process based on Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid. Unlike hemoglobin, which chemically binds oxygen, this compound dissolves it. This allows for efficient loading of oxygen at high partial pressures and subsequent release in tissues with lower oxygen tension.

The unique properties of this compound have led to its investigation in various drug delivery systems.

-

Nanoemulsions for Drug Delivery: Perfluorocarbon-based nanoemulsions, including those with this compound, are being explored as carriers for therapeutic agents, such as anticancer drugs. These systems can enhance drug solubility and potentially improve targeting to tumor tissues.

-

Topical Applications: Due to its ability to deliver oxygen, this compound is used in topical formulations to promote wound healing.

-

Ophthalmology: It is used in vitreoretinal surgery as a temporary tamponade.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Hazards: It is a flammable liquid and vapor. In case of fire, toxic fumes such as hydrogen fluoride may be released.

This guide provides a foundational understanding of the key properties of this compound. For specific applications, further research and consultation of detailed safety data sheets are recommended.

References

The Mechanism of Oxygen Dissolution in Perfluorodecalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecalin (PFD), a fluorocarbon derivative of decalin, has garnered significant scientific interest due to its remarkable capacity to physically dissolve large volumes of gases, most notably oxygen. This property underpins its application in various biomedical fields, including as a component of artificial blood substitutes, in liquid ventilation, and for topical oxygen therapies. This technical guide provides an in-depth exploration of the core mechanism of oxygen dissolution in this compound, detailing the underlying physical chemistry, summarizing key quantitative data, and outlining experimental methodologies for its characterization.

The Physicochemical Basis of Oxygen Dissolution in this compound

The high solubility of oxygen in this compound is not a result of chemical binding, as is the case with hemoglobin, but rather a physical dissolution process governed by Henry's Law.[1] This law states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[1][2]

The molecular structure of PFD is central to its gas-dissolving capabilities. PFD is a nonpolar molecule where all hydrogen atoms have been replaced by fluorine atoms. The carbon-fluorine bond is extremely strong and polar.[3] However, the symmetrical arrangement of these bonds in the this compound molecule results in a net nonpolar molecule with very weak intermolecular forces, specifically London dispersion forces, which are a type of van der Waals force.[4]

These weak cohesive forces between PFD molecules lead to the formation of transient "cavities" or "holes" within the liquid structure. Nonpolar gas molecules like oxygen can readily occupy these cavities without significant energy penalty, leading to high solubility. In essence, the energy required to create a space for the gas molecule within the PFD is low due to the weak intermolecular attractions of the solvent itself. This is in stark contrast to highly structured liquids like water, where strong hydrogen bonding resists the intrusion of nonpolar gas molecules, resulting in low oxygen solubility.

The dissolution process is also influenced by thermodynamic factors. The transfer of an oxygen molecule from the gas phase to the liquid PFD involves changes in enthalpy and entropy. Experimental data on various perfluorocarbons indicate that the dissolution of oxygen is an exothermic process (negative enthalpy of solution), suggesting some favorable, albeit weak, interactions between oxygen and the PFD molecules. However, the process also involves a decrease in entropy as the gas molecules become more ordered within the liquid phase.

dot

Caption: Physical mechanism of oxygen dissolution in this compound.

Factors Influencing Oxygen Solubility in this compound

The efficiency of oxygen dissolution in PFD is governed by several key physical parameters:

-

Partial Pressure of Oxygen: As dictated by Henry's Law, the concentration of dissolved oxygen is directly proportional to the partial pressure of oxygen in the gas phase above the liquid.

-

Temperature: The solubility of gases in liquids, including oxygen in PFD, generally decreases as the temperature increases. This is because higher thermal energy increases the kinetic energy of the dissolved gas molecules, allowing them to escape from the liquid phase more readily. However, some studies have noted that the temperature dependence of oxygen solubility in this compound is less pronounced compared to linear perfluorocarbons.

-

Molecular Structure of the Perfluorocarbon: While this guide focuses on PFD, it is noteworthy that the specific structure of the perfluorocarbon influences its gas-carrying capacity. Generally, there is an inverse correlation between the molecular weight of the PFC and gas solubility.

Quantitative Data on Oxygen Dissolution

The following tables summarize key quantitative data related to the dissolution of oxygen in this compound from various literature sources.

Table 1: Oxygen Solubility in this compound at Standard Conditions

| Parameter | Value | Conditions | Reference |

| Oxygen Solubility | 49 mL O₂ / 100 mL PFD | 25 °C, 1 atm | |

| Oxygen Solubility | 403 mLO₂ / L PFD | 25 °C, 1 atm | |

| Molar Ratio (O₂/PFD) | ~5:1 | 25 °C, 1 atm |

Table 2: Temperature Dependence of Oxygen Solubility in this compound

| Temperature (K) | Ostwald Coefficient (L) | Mole Fraction (x₂) at 101.325 kPa | Reference |

| 291.08 | 0.408 ± 0.003 | Data not provided | |

| 299.82 | 0.407 ± 0.003 | Data not provided | |

| 311.61 | 0.417 ± 0.003 | Data not provided |

Note: The Ostwald coefficient is a measure of gas solubility, defined as the volume of gas absorbed per unit volume of the absorbing liquid at a specific temperature.

Table 3: Thermodynamic Properties of Oxygen Dissolution in Perfluorocarbons

| Perfluorocarbon | Gibbs Energy of Solution (kJ/mol) | Enthalpy of Solution (kJ/mol) | Entropy of Solution (J/mol·K) | Temperature (K) | Reference |

| Perfluorooctylbromide (PFOB) | 1.92 | -2.06 | -13.36 | 293.15 |

Experimental Protocol: Measurement of Oxygen Solubility by the Saturation Method

The saturation method is a common and accurate technique for determining the solubility of gases in liquids. The fundamental principle involves saturating a known volume of the degassed liquid with the gas of interest at a constant temperature and pressure, and then determining the amount of gas that has dissolved.

Materials and Apparatus:

-

High-purity this compound

-

High-purity oxygen gas

-

A thermostatically controlled bath to maintain constant temperature (±0.1 K)

-

A dissolution cell of a precisely known volume

-

A gas burette or a similar device for accurately measuring gas volumes

-

A manometer to measure pressure

-

A vacuum pump for degassing the solvent

-

A pre-saturator vessel containing the solvent to saturate the incoming gas with solvent vapor

Detailed Methodology:

-

Degassing the Solvent: A known volume of this compound is placed in the dissolution cell. The solvent must be thoroughly degassed to remove any dissolved gases. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Temperature and Pressure Equilibration: The dissolution cell containing the degassed PFD is placed in the thermostatic bath and allowed to reach thermal equilibrium at the desired temperature. The system is connected to the gas line and manometer.

-

Pre-saturation of the Gas: The oxygen gas is slowly bubbled through the pre-saturator, which contains a sample of PFD. This ensures that the gas entering the dissolution cell is saturated with PFD vapor, preventing any volume changes due to solvent evaporation during the experiment.

-

Saturation of the Solvent: The pre-saturated oxygen gas is introduced into the dissolution cell. The solvent is gently agitated or stirred to facilitate the dissolution process and ensure that equilibrium is reached. The system is maintained at a constant pressure, typically atmospheric pressure, which is monitored with the manometer.

-

Measurement of Dissolved Gas Volume: Once the liquid is saturated (i.e., no more gas is being absorbed), the volume of oxygen that has been absorbed by the PFD is measured using the gas burette. This is the primary data point for the solubility calculation.

-

Data Analysis: The measured volume of dissolved gas is corrected to standard temperature and pressure (STP). The solubility is then typically expressed as the Ostwald coefficient, Bunsen coefficient, or in terms of mole fraction.

dot

Caption: Experimental workflow for the saturation method.

Logical Relationships and Visualization

The interplay of factors affecting oxygen dissolution in this compound can be visualized to understand their relationships.

dot

References

An In-depth Technical Guide to the Cis-Trans Isomerism and Melting Points of Perfluorodecalin

For Researchers, Scientists, and Drug Development Professionals

Perfluorodecalin (C₁₀F₁₈), a fully fluorinated derivative of decalin, is a chemically and biologically inert fluorocarbon with a remarkable capacity for dissolving gases, making it a substance of significant interest in various medical and industrial applications.[1][2] A key characteristic of this compound is its existence as two distinct stereoisomers: cis-perfluorodecalin and trans-perfluorodecalin. This guide provides a detailed exploration of the cis-trans isomerism of this compound and its direct impact on one of the most fundamental physical properties: the melting point.

Cis-Trans Isomerism in this compound

The isomerism in this compound arises from the spatial arrangement of the fluorine atoms attached to the two tertiary carbon atoms at the bridgehead of the fused ring system. In the cis-isomer, these two fluorine atoms are on the same side of the molecule's plane, whereas in the trans-isomer, they are on opposite sides.[1][3] This structural difference, though subtle, leads to notable variations in their physical properties, most prominently their melting points.

Both isomers are chemically and biologically inert and share many similar physical characteristics.[1] The manufacturing of this compound is typically achieved through the Fowler process, which involves the fluorination of tetralin or decalin using cobalt(III) fluoride. This process generally results in a mixture of the cis and trans isomers.

Quantitative Data on Physical Properties

The distinct stereochemistry of the cis and trans isomers of this compound directly influences their packing efficiency in the solid state, leading to different melting points. The table below summarizes the key quantitative data for the two isomers and a common mixture.

| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | 50/50 Mixture |

| Melting Point (°C) | -3.6 | +18, 21.46 | -6.7 |

| Boiling Point (°C) | Not specified | Not specified | 142 |

| Density (g/mL at 25°C) | ~1.9 (inferred) | ~1.9 (inferred) | 1.917 |

Note: Some sources indicate a melting point of approximately -10°C for an unspecified mixture of isomers.

Experimental Protocols

The separation and characterization of this compound isomers, along with the determination of their physical properties, involve several key experimental techniques.

Isomer Separation: Crystallization

Crystallization is an effective method for separating the cis and trans isomers from the industrial mixture. This process leverages the difference in the melting points of the isomers.

Methodology:

-

An industrial mixture of this compound isomers is cooled to a specific temperature, typically between -50°C and 15°C.

-

As the mixture cools, the isomer with the higher melting point (trans-perfluorodecalin) will preferentially crystallize out of the solution.

-

The solid phase, enriched in the trans-isomer, is then separated from the remaining liquid (mother liquor), which is enriched in the cis-isomer.

-

The separation efficiency can be influenced by the initial ratio of the isomers, the cooling temperature, and the presence of impurities such as perfluoro(butylcyclohexane).

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the components of a mixture.

Methodology:

-

A small sample of the this compound mixture is injected into a gas chromatograph.

-

The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Melting Point Determination: Differential Scanning Calorimetry (DSC) and Capillary Method

The melting points of the separated isomers can be precisely determined using DSC or a standard capillary melting point apparatus.

DSC Methodology:

-

A small, weighed sample of the purified isomer is placed in a sealed aluminum pan.

-

The sample and a reference pan are heated at a controlled rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A sharp endothermic peak is observed at the melting point, from which the temperature and enthalpy of fusion can be determined.

Capillary Method (using a DigiMelt or similar apparatus):

-

A small amount of the solid sample is packed into a capillary tube.

-

The tube is placed in a heating block, and the temperature is gradually increased.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualization of Isomerism and Melting Points

The following diagram illustrates the structural relationship between the cis and trans isomers of this compound and their corresponding melting points.

Caption: Relationship between this compound isomers and their melting points.

References

An In-depth Technical Guide on the Environmental Fate of Perfluorodecalin (PFD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorodecalin (C₁₀F₁₈), a perfluorinated compound, sees application in various medical and industrial fields, including as a component of artificial blood substitutes and in liquid ventilation.[1] Its high stability and unique physicochemical properties, however, raise concerns about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, including its persistence, atmospheric degradation, and potential for long-range transport. Due to a notable scarcity of empirical data, many of the environmental parameters for this compound are based on modeling studies and estimations. This document consolidates the available quantitative data, outlines relevant experimental protocols based on established guidelines, and visualizes key processes to support further research and risk assessment.

Physicochemical Properties and Environmental Persistence

This compound is a colorless, odorless, and non-flammable liquid characterized by high chemical and thermal stability, remaining stable up to 400 °C.[1] It is virtually insoluble in water and possesses high volatility.[1][2] These properties are central to its environmental behavior.

The strong carbon-fluorine bonds in this compound make it highly resistant to degradation under typical environmental conditions.[2] Consequently, it is classified as a persistent organic pollutant. Its primary environmental sink is the atmosphere, where it can have a significant atmospheric lifetime, estimated to be on the order of 1000 years or more.

Table 1: Key Physicochemical and Environmental Fate Properties of this compound

| Property | Value | Method | Reference(s) |

| Molecular Formula | C₁₀F₁₈ | - | |

| Molar Mass | 462.08 g/mol | - | |

| Boiling Point | 142 °C | Experimental | |

| Vapor Pressure | 0.88 - 0.91 kPa (at 25 °C) | Experimental/Estimated | |

| Water Solubility | ~10 ppm (estimated) | Estimated | |

| 4.5 x 10⁻⁶ mol/L (estimated) | Modeling | ||

| Octanol-Water Partition Coefficient (log Kow) | ~5.0 (estimated) | Modeling | |

| Henry's Law Constant (ln (KH/MPa)) | ~9.3 (estimated) | Modeling | |

| Atmospheric Lifetime | > 1000 years | Estimation | |

| Global Warming Potential (GWP, 100-year) | ~7200 - 9200 | Calculation |

Environmental Fate and Transport

Partitioning and Mobility

Due to its very low water solubility and high volatility, this compound released into the environment is expected to partition predominantly into the atmosphere. Its high estimated octanol-water partition coefficient (log Kow ≈ 5.0) suggests a tendency to associate with organic matter in soil and sediment if released to land or water. However, its high Henry's Law constant indicates a strong tendency to volatilize from water bodies into the air.

Atmospheric Fate and Degradation

Once in the atmosphere, this compound is highly persistent. It is not expected to be degraded by reactions with common atmospheric oxidants such as hydroxyl radicals (•OH) or ozone (O₃) in the troposphere. The primary degradation mechanism is believed to be ionized photolysis in the upper atmosphere. This process is proposed to lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant.

Biodegradation

Perfluorinated compounds like this compound are generally considered to be recalcitrant to microbial degradation due to the strength and stability of the C-F bond. While research into the biodegradation of some per- and polyfluoroalkyl substances (PFAS) is ongoing, there is currently no significant evidence to suggest that this compound undergoes biodegradation in the environment.

Ecotoxicity

There is a significant lack of ecotoxicity data for this compound. A safety data sheet for the compound states that it is "not considered harmful to aquatic organisms nor to cause long-term adverse effects in the environment," however, this is not substantiated with specific toxicity endpoints such as LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%). Given the persistence and potential for bioaccumulation of other perfluorinated compounds, the ecotoxicological profile of this compound warrants further investigation.

Experimental Protocols

Workflow for Environmental Fate Parameter Determination

Octanol-Water Partition Coefficient (log Kow)

-

Methodology: Based on OECD Guidelines 107 (Shake Flask Method), 117 (HPLC Method), or 123 (Slow-Stirring Method).

-

Principle: A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is agitated until equilibrium is reached, and the concentration of this compound in both the octanol and water phases is determined.

-

Procedure (Shake Flask Method - OECD 107):

-

Prepare a stock solution of this compound in n-octanol.

-

In a series of temperature-controlled vessels, add known volumes of n-octanol, water, and the this compound stock solution.

-

Agitate the vessels for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separate the n-octanol and water phases by centrifugation.

-

Determine the concentration of this compound in each phase using an appropriate analytical method (e.g., LC-MS/MS).

-

Calculate the partition coefficient as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

Water Solubility

-

Methodology: Based on OECD Guideline 105 (Water Solubility).

-

Principle: The saturation mass concentration of this compound in water at a given temperature is determined.

-

Procedure (Flask Method):

-

Add an excess amount of this compound to a known volume of water in a vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure saturation.

-

Allow the mixture to settle, and separate the aqueous phase from the undissolved this compound, typically by centrifugation or filtration.

-

Determine the concentration of this compound in the aqueous phase using a suitable analytical method (e.g., LC-MS/MS).